Allylamine, N-ethyl-2-methyl-N-nitroso-
CAS No.: 68630-39-7
Cat. No.: VC17968672
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68630-39-7 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | N-but-3-en-2-yl-N-ethylnitrous amide |
| Standard InChI | InChI=1S/C6H12N2O/c1-4-6(3)8(5-2)7-9/h4,6H,1,5H2,2-3H3 |
| Standard InChI Key | VUAGLJHHBPCNDX-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C(C)C=C)N=O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
Allylamine, N-ethyl-2-methyl-N-nitroso- has the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol. The compound’s structure consists of an allyl backbone (CH₂=CH–CH₂–) modified with ethyl (–CH₂CH₃), methyl (–CH₃), and nitroso (–N=O) substituents. The IUPAC name is N-but-3-en-2-yl-N-ethylnitrous amide, reflecting its branched alkyl chains and unsaturated bond.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 68630-39-7 |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| InChI Key | VUAGLJHHBPCNDX-UHFFFAOYSA-N |
| SMILES | CCN(C(C)C=C)N=O |
| Appearance | Likely liquid at room temperature (inferred from analogs) |
The InChIKey and SMILES notations provide unambiguous identifiers for database searches and computational modeling.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the allylic protons (δ 5.2–5.8 ppm), ethyl group (δ 1.0–1.5 ppm), and nitroso moiety (deshielding adjacent protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 128.0954 (calculated for C₆H₁₂N₂O). Infrared (IR) spectroscopy identifies the nitroso stretch near 1,490 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nitrosation of N-ethyl-2-methylallylamine (CAS No. 18328-90-0) using nitrous acid (HNO₂) under acidic conditions:
A solvent-free method employing tert-butyl nitrite as the nitrosating agent offers higher yields (>85%) and reduced environmental impact compared to traditional sodium nitrite (NaNO₂) in hydrochloric acid.
Industrial Manufacturing
Industrial production utilizes continuous flow reactors to optimize temperature (0–5°C) and pressure, minimizing side reactions like diazotization. Catalysts such as zeolites enhance selectivity, achieving purity levels >98%.
Chemical Reactivity and Mechanisms
Key Reactions
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Oxidation: Reacts with potassium permanganate (KMnO₄) to form carbonyl derivatives.
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Reduction: Sodium borohydride (NaBH₄) reduces the nitroso group to an amine (–NH–).
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Substitution: Nucleophiles (e.g., thiols) displace the nitroso group, forming sulfhydryl adducts.
Metabolic Activation and Toxicity
In biological systems, cytochrome P450 enzymes (e.g., CYP2A6) metabolize the compound into α-hydroxylated intermediates, which decompose to alkyl diazonium ions. These ions form DNA adducts (e.g., O⁶-alkylguanine), inducing mutations and carcinogenesis.
Applications in Research and Industry
Scientific Research
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Toxicology: Serves as a model compound for studying nitrosamine-induced carcinogenicity in rodent models.
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Organic Synthesis: Acts as a directing group in metal-catalyzed C–H functionalization reactions (e.g., rhodium(III)-mediated cycloadditions).
Industrial Uses
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Polymer Chemistry: A monomer in specialty polymer production, leveraging its allyl group for cross-linking.
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Analytical Chemistry: A volatile standard in gas chromatography-mass spectrometry (GC-MS) for nitrosamine detection.
Comparison with Structural Analogs
Table 2: Comparative Analysis of Select Nitrosamines
| Compound | Allylamine, N-Ethyl-2-Methyl-N-Nitroso- | NDMA | NDEA |
|---|---|---|---|
| Molecular Formula | C₆H₁₂N₂O | C₂H₆N₂O | C₄H₁₀N₂O |
| Carcinogenicity (IARC) | Probable (Group 2B) | Known (Group 1) | Known (Group 2A) |
| Primary Target Organ | Liver, Lungs | Liver | Esophagus |
The allyl group in this compound increases lipophilicity, altering tissue distribution compared to smaller nitrosamines like NDMA.
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